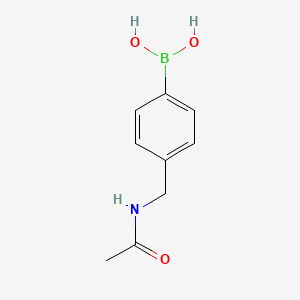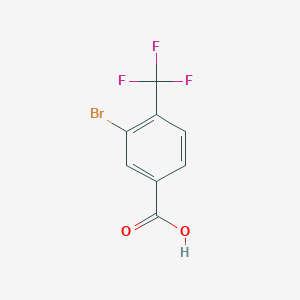
3-Bromo-4-(trifluoromethyl)benzoic acid
概要
説明
3-Bromo-4-(trifluoromethyl)benzoic acid is a compound that is structurally related to various benzoic acid derivatives, which are often studied for their interesting chemical and physical properties. While the specific compound is not directly discussed in the provided papers, related compounds with bromo, trifluoromethyl, and benzoic acid functional groups have been investigated for their potential applications in materials science, catalysis, and organic synthesis.
Synthesis Analysis
The synthesis of related compounds often involves halogenation, esterification, and oxidation reactions. For instance, 3-bromo-4-hydroxy-5-methoxy-benzoic acid methyl ester was synthesized from vanillin through a series of reactions including bromination, oxidation, and esterification . Similarly, 1-Bromo-3,5-bis(trifluoromethyl)benzene, a compound with a similar bromo and trifluoromethyl substitution pattern, was prepared by bromination in acidic media . These methods could potentially be adapted for the synthesis of this compound.
Molecular Structure Analysis
The molecular structure of benzoic acid derivatives is often characterized using X-ray crystallography and NMR spectroscopy. For example, the crystal and molecular structure of 4-(3,5-dimethylpyrazol-1-yl)benzoic acid trifluoroacetate was determined by X-ray analysis, revealing how ions pack in chains through hydrogen bond interactions . The structure of 3- and 4-(pentafluorosulfanyl)benzoic acid derivatives was also elucidated starting from nitro derivatives, which were reduced and then oxidized to the corresponding benzoic acids . These techniques could be employed to analyze the molecular structure of this compound.
Chemical Reactions Analysis
Benzoic acid derivatives participate in various chemical reactions. The photoinduced charge-transfer state of 4-carbazolyl-3-(trifluoromethyl)benzoic acid was studied for its catalytic activity in the reduction of carbon-halogen bonds . Additionally, the reactions of 3-bromo-4-ethoxy-1,1,1-trifluoro-3-buten-2-one with benzenethiols were promoted by InCl3•4H2O, leading to both addition-elimination and substitution products . These studies provide insights into the reactivity of bromo and trifluoromethyl substituted benzoic acids.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzoic acid derivatives are influenced by their molecular structure. For instance, a new mesogen with a thermotropic cubic phase was synthesized, which exhibits a sequence of isotropic, cubic, and hexagonal columnar phases due to its partially perfluorinated chains and hydrogen bonding . The crystal structures of bromo-hydroxy-benzoic acid derivatives were compared, showing the formation of two-dimensional architectures through hydrogen bonds and other non-covalent interactions . The vibrational analysis and chemical reactivity descriptors of 4-bromo-3-(methoxymethoxy) benzoic acid were studied using DFT, providing insights into the reactivity and non-linear optical properties of the compound . These findings could be relevant when studying the properties of this compound.
科学的研究の応用
Applications in Chemical Synthesis
3-Bromo-4-(trifluoromethyl)benzoic acid has been employed in various synthetic chemical processes. For instance, it has been used as an indirect trifluoromethylation reagent, particularly effective for constructing 3-trifluoromethyl isocoumarin skeletons. This process involves an iridium-catalyzed C-H alkylation of benzoic acid and an intermolecular cyclization reaction, highlighting its utility in generating bioactive compounds (Zhou et al., 2020).
Reactivity and Structural Studies
Studies have also been conducted to understand the molecular structure and reactivity of derivatives of benzoic acid, including this compound. These studies include vibrational analysis, determination of molecular parameters, and assessments of chemical reactivity using computational methods (Yadav et al., 2022). Understanding these properties is crucial for the effective application of this compound in various chemical syntheses.
Explorations in Organometallic Chemistry
In organometallic chemistry, this compound has been a starting point for various reactions. It has been used for regioselective metalation and subsequent conversion into other compounds, demonstrating its versatility as a precursor in organometallic synthesis (Dmowski & Piasecka-Maciejewska, 1998).
Photocatalysis Research
The compound has also found applications in photocatalysis. A study involving 4-carbazolyl-3-(trifluoromethyl)benzoic acid, a related compound, highlighted its utility in the photochemical reduction of alkyl halides. This suggests potential applications of this compound derivatives in photocatalytic processes (Matsubara et al., 2016).
Contributions to Material Science
Further, derivatives of this compound have been used in material science, particularly in the study of crystal structures and molecular interactions. The understanding of these structural aspects is vital for the development of new materials with specific properties (Suchetan et al., 2016).
Safety and Hazards
特性
IUPAC Name |
3-bromo-4-(trifluoromethyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF3O2/c9-6-3-4(7(13)14)1-2-5(6)8(10,11)12/h1-3H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWNPWXHFRGDHMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40624946 | |
| Record name | 3-Bromo-4-(trifluoromethyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40624946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
581813-17-4 | |
| Record name | 3-Bromo-4-(trifluoromethyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40624946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Bromo-4-(trifluoromethyl)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details













Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

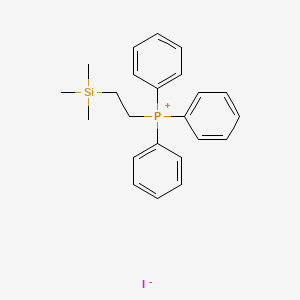
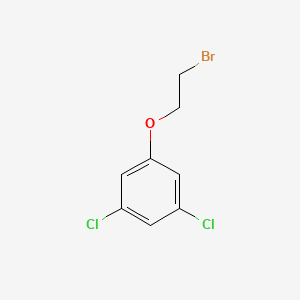
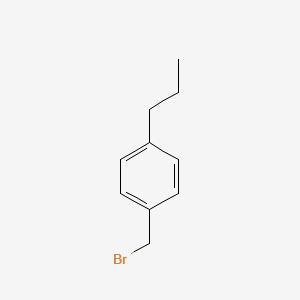
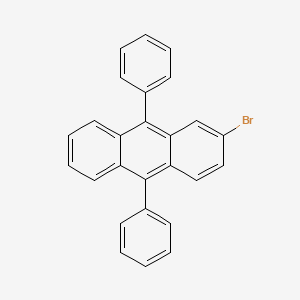
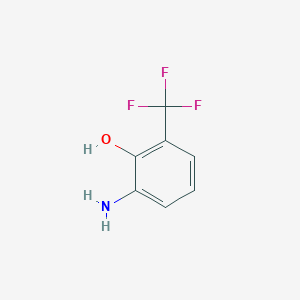

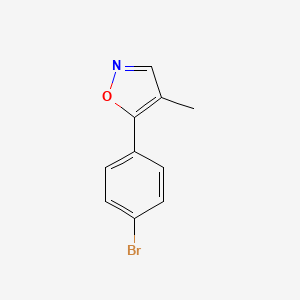
![(2S,6aS)-Benzyl octahydrocyclopenta[b]pyrrole-2-carboxylate hydrochloride](/img/structure/B1290088.png)
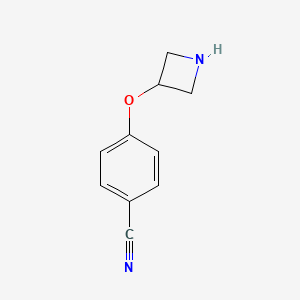


![8-(Boc-amino)-1,4-dioxaspiro[4.5]decane-8-carboxylic Acid](/img/structure/B1290096.png)
